molecular formula C27H36F2O5 B194692 バレニート酢酸ジフルコルタロン CAS No. 59198-70-8

バレニート酢酸ジフルコルタロン

カタログ番号 B194692
CAS番号: 59198-70-8
分子量: 478.6 g/mol
InChIキー: HHJIUUAMYGBVSD-YTFFSALGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diflucortolone valerate is a potent topical corticosteroid . It is commonly used in dermatology for the reduction of inflammation and itching . It is a white to creamy white crystalline powder .


Synthesis Analysis

The synthesis of diflucortolone valerate is obtained in a six-step process . The process involves reactions with ethylene glycol, boric acid, hydrogen gas, acetic acid, selenium dioxide, and potassium valerate .


Molecular Structure Analysis

The molecular formula of Diflucortolone valerate is C27H36F2O5 . It has an average mass of 478.569 Da and a monoisotopic mass of 478.253082 Da .


Chemical Reactions Analysis

Diflucortolone valerate is very rapidly degraded . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether, and slightly soluble in methyl alcohol .


Physical And Chemical Properties Analysis

Diflucortolone valerate is a white to creamy white crystalline powder . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether, and slightly soluble in methyl alcohol .

科学的研究の応用

皮膚科

バレニート酢酸ジフルコルタロンは、皮膚科で炎症や痒みを軽減するために一般的に使用されています . 優れた有効性と忍容性が示されており、効果の発現も迅速です .

湿疹の治療

バレニート酢酸ジフルコルタロンは、湿疹の症状に対する局所治療薬として使用されています . 湿疹は、痒み、腫れ、赤み、鱗状剥離などの症状を引き起こす炎症性の皮膚疾患です .

脂漏性湿疹の治療

脂漏性湿疹は、主に頭皮と顔に影響を与える特定の種類の湿疹です。 バレニート酢酸ジフルコルタロンは、この状態の症状を軽減するために使用されます .

尋常性白斑の治療

尋常性白斑は、皮膚、毛髪、爪、粘膜に腫れや刺激を引き起こす可能性のある状態です。 バレニート酢酸ジフルコルタロンは、この状態の症状を治療するために使用されます .

乾癬の治療

乾癬は、皮膚の表面に細胞が急速に蓄積することにより引き起こされる慢性の皮膚疾患です。 バレニート酢酸ジフルコルタロンは、乾癬の症状を治療するために使用されます .

炎症性または湿疹性の皮膚真菌症の治療

バレニート酢酸ジフルコルタロンは、炎症性または湿疹性の皮膚真菌症の治療のために、1.0%イソコナゾール硝酸塩(トラボコート)と組み合わせて使用されます . タイの

作用機序

Target of Action

Diflucortolone valerate primarily targets phospholipase A2 inhibitory proteins , also known as lipocortins . Lipocortins play a crucial role in the inflammatory response by controlling the biosynthesis of prostaglandins and leukotrienes .

Mode of Action

Diflucortolone valerate performs its action by inducing lipocortins . This induction sequentially inhibits the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .

Biochemical Pathways

The primary biochemical pathway affected by diflucortolone valerate is the arachidonic acid pathway . By inhibiting the release of arachidonic acid, diflucortolone valerate prevents the formation of pro-inflammatory mediators. This action results in a decrease in inflammation and itching, common symptoms of conditions like eczema, seborrheic eczema, lichen planus, and psoriasis .

Pharmacokinetics

The half-life of diflucortolone is approximately in the range of 4 to 5 hours , while the half-life of 3H-diflucortolone valerate is approximately 9 hours . Diflucortolone gets rapidly eliminated and the metabolites produced are the latest in getting eliminated from the body .

Result of Action

The molecular and cellular effects of diflucortolone valerate’s action result in the reduction of inflammation and itching . This is achieved through the suppression of the formation, release, and activity of endogenous chemical inflammatory mediators . Clinically, this translates to the symptomatic treatment of inflammatory skin disorders like eczema, seborrheic eczema, lichen planus, and psoriasis .

Action Environment

Diflucortolone valerate is a topical corticosteroid, meaning it is applied directly to the skin . Its action, efficacy, and stability can be influenced by environmental factors such as the condition of the skin (e.g., broken or intact skin), the specific location of application, and the presence of occlusive dressings . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether and slightly soluble in methyl alcohol .

Safety and Hazards

Diflucortolone valerate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Diflucortolone valerate is used for treating inflammatory skin conditions such as severe eczema and dermatitis . It is not a cure for the condition, but it helps to relieve the symptoms . It is not recommended for use in children unless advised by a specialist doctor under certain circumstances . As soon as symptoms improve, the strength of the steroid cream/ointment will be reduced .

生化学分析

Biochemical Properties

Diflucortolone valerate performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .

Cellular Effects

Diflucortolone valerate is an anti-inflammatory, antipruritic, and vasoconstrictive steroid . Its activity causes the vasoconstriction of the blood vessels and thus a decrease in the release of inflammatory substances . These actions produce the effect of skin soothed and elimination of the symptoms .

Molecular Mechanism

The molecular mechanism of Diflucortolone valerate involves the induction of lipocortins, which are phospholipase A2 inhibitory proteins . This leads to the inhibition of the release of arachidonic acid, which in turn inhibits the formation, release, and activity of endogenous chemical inflammatory mediators .

Metabolic Pathways

The metabolism of Diflucortolone valerate is done in the liver where it is very rapidly degraded . After 5 minutes of administration of Diflucortolone valerate in a dose of 1mg, there is a concentration of intact Diflucortolone valerate in plasma of 6-8 ng/ml .

Transport and Distribution

Less than 1% of the administered dose of Diflucortolone valerate reaches systemic circulation . In order to exert its functions, Diflucortolone valerate has to distribute into the living epidermis and upper dermis .

特性

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJIUUAMYGBVSD-YTFFSALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048598
Record name Diflucortolone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59198-70-8
Record name Diflucortolone valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59198-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflucortolone valerate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflucortolone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUCORTOLONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflucortolone valerate
Reactant of Route 2
Reactant of Route 2
Diflucortolone valerate
Reactant of Route 3
Reactant of Route 3
Diflucortolone valerate
Reactant of Route 4
Diflucortolone valerate
Reactant of Route 5
Diflucortolone valerate
Reactant of Route 6
Reactant of Route 6
Diflucortolone valerate

Q & A

Q1: How does diflucortolone valerate exert its anti-inflammatory effects?

A1: While the precise mechanism of action isn't fully elucidated in the provided research, diflucortolone valerate, like other corticosteroids, is believed to bind to intracellular glucocorticoid receptors. [] This interaction modulates gene expression, ultimately suppressing inflammatory pathways. []

Q2: Does diflucortolone valerate influence vasoconstriction in the skin?

A2: Yes, research indicates that diflucortolone valerate demonstrates significant vasoconstrictive activity. [, , , ] This effect contributes to its ability to reduce redness and inflammation in dermatological applications.

Q3: How does the choice of formulation base (cream, ointment, fatty ointment) impact the efficacy of diflucortolone valerate?

A3: Research suggests that different formulations of diflucortolone valerate (cream, ointment, fatty ointment) demonstrate varying levels of percutaneous absorption and therefore efficacy. [, , , , ] Tailoring the formulation to the specific skin condition (e.g., weeping, dry) is crucial for optimal therapeutic outcomes. []

Q4: Are there strategies to enhance the stability or delivery of diflucortolone valerate?

A4: Yes, researchers have explored the use of nanostructured lipid carriers (NLCs) to improve the topical delivery and potentially enhance the stability of diflucortolone valerate. [, ] These carriers aim to achieve higher drug concentrations within the skin while minimizing systemic absorption. [, ] Lecithin/chitosan nanoparticles incorporated into chitosan gel have also been investigated as a potential strategy to enhance dermal delivery and improve residence time in the skin. []

Q5: What is known about the percutaneous absorption of diflucortolone valerate?

A5: Studies indicate that percutaneous absorption of diflucortolone valerate is relatively low, but it can vary depending on factors like the formulation base, concentration, and skin condition. [, ] Damaged skin, for instance, exhibits higher absorption compared to intact skin. []

Q6: Are there any studies comparing the potency of diflucortolone valerate to other corticosteroids?

A6: Several studies have investigated the relative potency of diflucortolone valerate. Findings indicate that it exhibits comparable potency to betamethasone valerate [, , ], and it has been shown to be more effective than fluocortolone preparations. []

Q7: What is the safety profile of diflucortolone valerate?

A7: While generally considered safe for topical use, diflucortolone valerate, like all corticosteroids, can cause local side effects, such as irritation, burning, and skin atrophy, particularly with prolonged use or high concentrations. [, , ] Systemic effects, though rare, have been observed under extreme conditions like whole-body occlusion. []

Q8: Which dermatological conditions have shown positive responses to diflucortolone valerate treatment?

A8: Research indicates that diflucortolone valerate effectively treats various dermatoses, including different types of eczema, psoriasis, and inflammatory skin conditions. [, , , , , , ] Notably, its efficacy in treating tinea conditions, often in combination with antifungal agents, is well documented. [, , , , ]

Q9: Are there any comparative studies evaluating the efficacy of diflucortolone valerate against other treatment options?

A9: Yes, several studies have compared diflucortolone valerate to other topical corticosteroids or treatment modalities. For instance, it has shown comparable efficacy to clobetasol propionate in treating psoriasis. [] Additionally, studies have compared its efficacy in treating acute dermatomycoses, demonstrating comparable or superior outcomes to alternative formulations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。